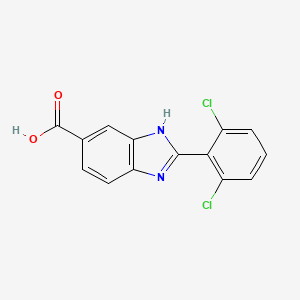
2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid
Cat. No. B8612271
M. Wt: 307.1 g/mol
InChI Key: MYXFJJLPJSMHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222248B2
Procedure details


To a solution of 3,4-diamino-benzoic acid ethyl ester (0.9 g) and 2,6-dichlorobenzaldehyde (1.2 g) in DMSO (20 mL) was added Sc(OTf)3 (0.1 g) and Cu(OTf)2 (0.07 g). The mixture was stirred in an open flask at ambient temperature overnight, before it was poured into aqueous NH4OH. Resulting precipitate was collected by filtration and the wet solid was dissolved in MeOH (20 mL). To it was added 1N NaOH (12 mL) and the mixture was heated to reflux overnight, when it was cooled to ambient temperature, diluted by water, and washed with ether. The aqueous phase was then carefully acidified to pH 3-4 and resulting precipitate was filtered and air dried to give crude 2-(2,6-dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid as tan solid: 1H NMR (400 MHz, CD3OD) 8.4 (br s, 1H), 8.0 (d, 1H), 7.7 (s, 1H), 7.6 (m, 3H).



Name
Sc(OTf)3
Quantity
0.1 g
Type
catalyst
Reaction Step One

Name
Cu(OTf)2
Quantity
0.07 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:12])[CH:6]=1)C.[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[CH:17]=O.[NH4+].[OH-]>CS(C)=O.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Sc+3].C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Cu+2]>[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[C:17]1[NH:12][C:7]2[CH:6]=[C:5]([C:4]([OH:3])=[O:13])[CH:10]=[CH:9][C:8]=2[N:11]=1 |f:2.3,5.6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)N)N)=O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
Sc(OTf)3
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
|
|
Name
|
Cu(OTf)2
|
|
Quantity
|
0.07 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in an open flask at ambient temperature overnight, before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the wet solid was dissolved in MeOH (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To it was added 1N NaOH (12 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
when it was cooled to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted by water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C=1NC2=C(N1)C=CC(=C2)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
